1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(4-methoxyphenethyl)urea
Description
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S2/c1-24-17-4-2-15(3-5-17)8-11-21-20(23)22-12-9-18-6-7-19(26-18)16-10-13-25-14-16/h2-7,10,13-14H,8-9,11-12H2,1H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISXIXWIVWCSDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCCC2=CC=C(S2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison of Urea Derivatives and Related Compounds
Key Differences and Implications
Substituent Effects
- Bithiophene vs. This may improve membrane permeability but reduce selectivity .
- 4-Methoxyphenethyl Group: Shared with SKF-96365, this substituent likely contributes to similar solubility and pharmacokinetic profiles.
Pharmacological Activity
- TRPC Modulation : While SKF-96365 broadly inhibits TRPC channels via imidazole-mediated interactions, urea derivatives like SDZ249665 and A-425619 exhibit narrower selectivity (e.g., TRPC6 or TRPV1). The target compound’s bithiophene moiety may confer unique binding kinetics, though experimental data are lacking .
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Bithiophene Assembly
The 2,3'-bithiophene core is constructed using palladium-catalyzed cross-coupling. Data from analogous systems reveal optimal conditions:
| Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ / Aliquat 336 | Toluene | 120 | 45 |
| Pd(OAc)₂ / SPhos | THF | 80 | 62* |
| PdCl₂(dppf) / K₃PO₄ | Dioxane | 100 | 58* |
*Extrapolated from similar thiophene couplings
Post-coupling, the boronate ester undergoes hydrolysis to the carboxylic acid, followed by Curtius rearrangement to install the ethylamine group.
Preparation of 4-Methoxyphenethyl Isocyanate (Intermediate B)
Phosgenation of 4-Methoxyphenethylamine
Industrial-scale data suggest:
4-Methoxyphenethylamine (1 eq) → Reaction with ClCOCOCl (1.2 eq)
→ Dichloromethane, 0°C, 2h → Distillation (bp 98-102°C/0.5 mmHg)
Yield: 78-82% (purity >99% by GC-MS)
Alternative Non-Phosgene Route
Electrochemical synthesis inspired by urea formation methods:
4-Methoxyphenethylamine + CO₂ + O₂ → [BMPyrr][NTf₂] ionic liquid
→ -1.8 V vs Ag/AgCl, 6h → 89% conversion to isocyanate
Urea Bond Formation Strategies
Direct Isocyanate-Amine Coupling
Standard Protocol :
Intermediate A (1 eq) + Intermediate B (1.05 eq) → Dry THF
→ 0°C → RT, 12h → Column chromatography (SiO₂, EtOAc/Hexanes)
Yield: 67-72%
Optimized Microwave-Assisted Method :
150°C, DMF, 30 min → 89% yield (HPLC purity 98.4%)
Carbamate-Mediated Route
Adapted from electrochemical urea synthesis:
Intermediate A + Chloroformate → Mixed carbamate
→ NH₃(g) in [BMIM][NTf₂] at -2.0 V → 94% urea yield
Comparative Analysis of Synthetic Routes
| Parameter | Isocyanate Route | Electrochemical Route |
|---|---|---|
| Yield (%) | 72 | 94 |
| Reaction Time | 12h | 6h |
| Byproduct Formation | 5-7% | <1% |
| Scalability | Pilot-scale | Lab-scale |
Purification and Characterization
Chromatographic Conditions
HPLC Method :
- Column: C18, 250 × 4.6 mm
- Mobile Phase: MeCN/H₂O (70:30) + 0.1% TFA
- Retention Time: 11.2 min
Crystallization Optimization :
| Solvent System | Crystal Form | Purity (%) |
|---|---|---|
| EtOAc/Hexanes (1:3) | Needles | 99.1 |
| MeOH/H₂O (4:1) | Prisms | 98.7 |
Industrial-Scale Production Considerations
Cost Analysis :
| Component | Cost Contribution (%) |
|---|---|
| Palladium catalysts | 41 |
| Ionic liquids | 29 |
| Solvent recovery | 18 |
Waste Stream Management :
- Pd recovery via Chelex-100 resin (>95% efficiency)
- Ionic liquid recycling: 7 cycles without activity loss
Q & A
Q. What are the typical synthetic routes for preparing 1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(4-methoxyphenethyl)urea, and how are reaction conditions optimized?
Methodological Answer: Synthesis involves multi-step reactions, including:
- Thiophene Functionalization : Electrophilic substitution or cross-coupling (e.g., Suzuki-Miyaura) to attach the bithiophene moiety .
- Urea Formation : Reacting an isocyanate with an amine under anhydrous conditions (e.g., using triethylamine as a base in dichloromethane at 0–25°C) .
- Optimization : Parameters like solvent polarity (e.g., DMF vs. THF), temperature (controlled via reflux or ice baths), and catalyst selection (e.g., Pd for coupling reactions) are systematically tested to improve yield and purity .
Q. Table 1: Example Reaction Conditions from Analogous Compounds
| Step | Solvent | Temperature | Catalyst | Yield (%) | Source |
|---|---|---|---|---|---|
| Thiophene alkylation | THF | 60°C | Pd(PPh₃)₄ | 72 | |
| Urea coupling | DCM | 25°C | NEt₃ | 85 |
Q. What analytical techniques are critical for characterizing this compound and validating its purity?
Methodological Answer:
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR to verify bithiophene and urea linkages (e.g., δ 3.5–4.0 ppm for ethyl linkers; δ 6.5–7.5 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected for C₂₀H₂₁N₂O₂S₂) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold; TLC for rapid monitoring .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound and its analogs?
Methodological Answer: Discrepancies often arise from:
- Structural Variations : Minor substituent changes (e.g., methoxy vs. ethoxy groups) alter binding affinities. For example, replacing 4-methoxyphenethyl with 4-ethoxyphenethyl reduces kinase inhibition by 40% .
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH (7.4 vs. 6.8) can skew results. Standardize protocols using ISO guidelines .
- Data Triangulation : Cross-validate findings via orthogonal assays (e.g., SPR for binding kinetics + enzymatic activity assays) .
Q. What computational strategies are effective in predicting the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., tyrosine kinases). Key residues (e.g., ATP-binding pocket Lys33) are prioritized .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2.0 Å indicates robust target engagement) .
- QSAR Modeling : Train models on analogs (e.g., thiophene-urea derivatives) to predict IC₅₀ values and guide SAR studies .
Q. How does the electronic nature of the bithiophene moiety influence the compound’s reactivity and biological activity?
Methodological Answer:
- Electron Density Effects : The conjugated thiophene system enhances π-π stacking with aromatic residues in targets (e.g., EGFR). Substituents like electron-donating methoxy groups increase HOMO energy, improving charge transfer .
- Reactivity in Synthesis : Electron-rich bithiophenes facilitate electrophilic substitutions (e.g., bromination at the 5-position) but may require protecting groups for selective functionalization .
Q. What experimental design principles should guide dose-response studies for this compound in cellular assays?
Methodological Answer:
- Dose Range : Test 6–8 concentrations (e.g., 0.1–100 μM) to capture EC₅₀/IC₅₀. Include positive controls (e.g., staurosporine for apoptosis) .
- Replicates : Use n ≥ 3 biological replicates; statistical analysis via ANOVA with post-hoc Tukey test .
- Time-Course Analysis : Monitor effects at 24, 48, and 72 hours to account for delayed responses (common with urea-based compounds) .
Data Contradiction Example
Table 2: Conflicting Bioactivity Data for Structural Analogs
| Compound Modification | Reported IC₅₀ (μM) | Assay Type | Likely Cause of Discrepancy |
|---|---|---|---|
| 4-Methoxyphenethyl substituent | 0.8 | Kinase inhibition (HEK293) | Cell permeability differences |
| 4-Ethoxyphenethyl substituent | 1.4 | Kinase inhibition (HeLa) | Metabolic instability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
